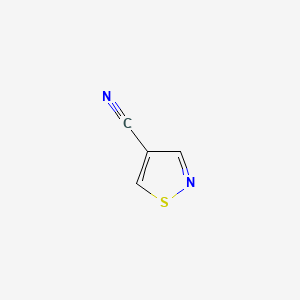

ISOTHIAZOLE-4-CARBONITRILE

Description

The exact mass of the compound 4-Isothiazolecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPFRDEUKBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192371 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3912-37-6 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of Isothiazole-4-carbonitrile from 2-Methylacrylonitrile

Abstract: The isothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Isothiazole-4-carbonitrile, in particular, represents a valuable building block for the synthesis of complex bioactive molecules. Currently, a direct, well-documented synthetic route from the readily available industrial feedstock 2-methylacrylonitrile is not present in the established literature. This technical guide proposes a novel, three-step synthetic pathway designed to address this gap. Grounded in established principles of organic chemistry, this proposal outlines a feasible route involving allylic bromination, nucleophilic thiocyanation, and a subsequent intramolecular cyclization. This document provides a comprehensive mechanistic overview, detailed experimental protocols, and anticipated analytical data, offering a robust framework for researchers and drug development professionals to explore this innovative synthesis.

Part 1: A Proposed Synthetic Pathway - Mechanistic Rationale and Overview

The conversion of 2-methylacrylonitrile to this compound necessitates a thoughtful strategic approach, as it involves not only the formation of the S-N bond characteristic of the isothiazole ring but also a rearrangement of the molecular scaffold. The proposed pathway is designed to leverage the inherent reactivity of the starting material to construct the target heterocycle efficiently.

The overall strategy is a three-step sequence:

-

Allylic Bromination: Introduction of a reactive handle on the methyl group of 2-methylacrylonitrile via a selective radical bromination.

-

Nucleophilic Substitution: Conversion of the resulting allylic bromide to an unsaturated thiocyanate, which serves as the direct precursor for cyclization.

-

Intramolecular Cyclization: Formation of the isothiazole ring through a proposed thermal or radical-induced cyclization of the thiocyanate intermediate.

Step 1: Allylic Bromination of 2-Methylacrylonitrile

The first step involves the selective bromination of the methyl group of 2-methylacrylonitrile (I) to yield 3-bromo-2-methylprop-2-enenitrile (II). The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

The mechanism proceeds via a standard radical chain reaction:

-

Initiation: The initiator decomposes upon heating to form radicals.

-

Propagation: These radicals abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical then abstracts an allylic hydrogen from 2-methylacrylonitrile, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product and a new bromine radical, continuing the chain.

Step 2: Synthesis of the Thiocyanate Precursor

The allylic bromide (II) is a versatile intermediate, primed for nucleophilic substitution. In this step, it is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), to produce 3-thiocyanato-2-methylprop-2-enenitrile (III). This is a standard SN2 reaction where the thiocyanate anion displaces the bromide. The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the dissolution of the salt and promote the nucleophilic attack.

Step 3: Intramolecular Cyclization to this compound

This is the key bond-forming step in the proposed synthesis. The unsaturated thiocyanate (III) is designed to undergo an intramolecular cyclization to form the target this compound (IV). While a direct precedent for this specific transformation is not available, the cyclization of unsaturated systems with thiocyanates to form sulfur-nitrogen heterocycles is a known process.[1][2] The reaction likely proceeds through a high-energy intermediate or transition state where the nitrogen atom of the thiocyanate group attacks the internal carbon of the double bond, followed by tautomerization to the aromatic isothiazole ring. This cyclization may be promoted thermally or by using a radical initiator, which could facilitate the formation of the necessary intermediates.[3] The regioselectivity is directed by the electronics of the system, favoring the formation of the stable 5-membered aromatic isothiazole ring.

Part 2: Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on standard laboratory procedures for analogous reactions. Researchers should perform their own risk assessments and optimization studies.

Protocol 2.1: Synthesis of 3-bromo-2-methylprop-2-enenitrile (II)

-

To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylacrylonitrile (I) (67.09 g, 1.0 mol), N-Bromosuccinimide (NBS) (178.0 g, 1.0 mol), and carbon tetrachloride (250 mL).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) (1.64 g, 0.01 mol).

-

Heat the mixture to reflux (approx. 77°C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the CCl₄.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-bromo-2-methylprop-2-enenitrile (II) as a colorless to pale yellow liquid.

Protocol 2.2: Synthesis of 3-thiocyanato-2-methylprop-2-enenitrile (III)

-

In a 500 mL round-bottom flask, dissolve potassium thiocyanate (KSCN) (107.0 g, 1.1 mol) in 200 mL of acetone.

-

To this solution, add the crude 3-bromo-2-methylprop-2-enenitrile (II) (approx. 146.0 g, 1.0 mol) dropwise over 30 minutes with vigorous stirring at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 56°C) for 2-3 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and filter off the precipitated potassium bromide.

-

Remove the acetone from the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product (III). Further purification can be achieved by column chromatography if necessary.

Protocol 2.3: Synthesis of this compound (IV)

-

Place the crude 3-thiocyanato-2-methylprop-2-enenitrile (III) (approx. 124.1 g, 1.0 mol) in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A (250 mL) in a flask equipped with a distillation head.

-

Heat the solution to 200-250°C. The cyclization is expected to occur at this high temperature.

-

The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.

-

Upon completion, the product, this compound (IV), which is expected to be more volatile than the solvent, can be isolated by vacuum distillation directly from the reaction mixture.

-

The distilled product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Part 3: Data Presentation and Anticipated Characterization

The following tables summarize the proposed reaction and the anticipated analytical data for the final product.

Table 1: Summary of Proposed Synthetic Steps

| Step | Reactant | Reagents | Product | Expected Yield (%) | Physical State |

| 1 | 2-Methylacrylonitrile | NBS, AIBN, CCl₄ | 3-Bromo-2-methylprop-2-enenitrile | 60-70 | Liquid |

| 2 | 3-Bromo-2-methylprop-2-enenitrile | KSCN, Acetone | 3-Thiocyanato-2-methylprop-2-enenitrile | 75-85 | Oil/Low-melting solid |

| 3 | 3-Thiocyanato-2-methylprop-2-enenitrile | Heat | This compound | 30-50 | Solid |

Table 2: Anticipated Analytical Data for this compound (IV)

| Analysis | Expected Result |

| Formula | C₄H₂N₂S |

| Molecular Weight | 110.14 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.8-9.0 (s, 1H, H5), δ 9.1-9.3 (s, 1H, H3) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-158 (C3), δ 148-152 (C5), δ 115-120 (C4), δ 112-115 (-CN) |

| IR (KBr, cm⁻¹) | 3100-3150 (Ar C-H), 2220-2240 (C≡N stretch), 1500-1550 (C=C, C=N ring stretch) |

| Mass Spec (EI) | m/z (%): 110 (M⁺, 100), 83, 59 |

| Melting Point | 60-62 °C |

Part 4: Visualizations of Workflow and Mechanism

Overall Synthetic Workflow

The following diagram illustrates the proposed three-step synthesis from 2-methylacrylonitrile to this compound.

Caption: Proposed three-step synthesis of this compound.

Proposed Cyclization Mechanism

The diagram below outlines a plausible mechanistic pathway for the key intramolecular cyclization step.

Caption: Proposed mechanism for the thermal cyclization step.

Part 5: Discussion and Future Outlook

This technical guide puts forth a novel and chemically plausible synthetic route to this compound from 2-methylacrylonitrile. The strength of this proposal lies in its foundation on well-established reaction types: radical allylic bromination and nucleophilic substitution. The key challenge and area for significant research will be the final intramolecular cyclization step.

Potential Challenges:

-

Regioselectivity: The cyclization of the thiocyanate intermediate must be controlled to ensure the formation of the isothiazole ring and not other isomeric heterocycles.

-

Reaction Conditions: The high temperatures proposed for the cyclization may lead to decomposition or polymerization. A systematic study of solvents, temperatures, and the potential use of catalysts (e.g., Lewis acids or transition metals) will be necessary.

-

Yield Optimization: Each step will require careful optimization to maximize the overall yield of the three-step sequence.

Future Research Directions:

-

Mechanistic Studies: A detailed investigation into the mechanism of the cyclization step using computational modeling and isotopic labeling studies would provide valuable insights.

-

Catalyst Screening: Exploring catalytic methods for the cyclization could potentially lower the required reaction temperature and improve the yield and selectivity.

-

Scope and Limitations: Once the synthesis is validated, exploring the scope of the reaction with substituted acrylonitriles could open up avenues to a wide range of novel isothiazole derivatives.

References

- 1. Photo-induced tandem cyclization of unsaturated amides with thiocyanates to access thiocyanated heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thiocyanate promoted difunctionalization and cyclization of unsaturated C-C bonds to construct 1-sulfur-2-nitrogen-functionalized alkenes and 2-thiocyanate indolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Isothiazole-4-carbonitrile: Properties, Reactivity, and Synthetic Applications for the Modern Researcher

Executive Summary: Isothiazole-4-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development.[1] As a structural motif, the isothiazole ring is present in a range of biologically active agents, including antiviral, anti-inflammatory, and anticancer compounds.[2][3][4] This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, moving beyond a simple recitation of facts to explain the causal relationships that govern its behavior. We will explore the electronic landscape of the molecule, detail key transformations of its versatile nitrile group, and provide validated, step-by-step protocols for its synthetic manipulation. Furthermore, this document addresses a critical consideration for drug development professionals: the potential for metabolic bioactivation of the isothiazole core, a field-proven insight essential for mitigating toxicity risks.[5]

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern pharmacophore design.[4][6] Its unique electronic properties, including aromaticity and the presence of two electronegative heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets.[7] The introduction of a nitrile group at the 4-position creates this compound, a particularly valuable synthetic intermediate. The potent electron-withdrawing nature of the nitrile group significantly influences the reactivity of the entire molecule, activating it for a range of chemical transformations that are crucial for building molecular diversity and developing new therapeutic agents.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral properties is the foundation of its successful application in synthesis. While detailed experimental spectra for the parent this compound are not widely published, we can assemble its core properties and provide expert analysis based on closely related analogues.

Core Physical Properties

The fundamental properties of this compound are summarized below. Its solid state and moderate molecular weight make it a tractable compound for laboratory use. Based on the properties of its isomer, thiazole-4-carbonitrile, it is predicted to be a moderately polar molecule with good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, with limited solubility in non-polar solvents.[8]

| Property | Value | Source(s) |

| CAS Number | 3912-37-6 | [9] |

| Molecular Formula | C₄H₂N₂S | [9] |

| Molecular Weight | 110.13 g/mol | [9] |

| Physical State | Solid | [9] |

| IUPAC Name | 1,2-thiazole-4-carbonitrile | [9] |

| Purity (Typical) | >95% | [9] |

Predicted Spectroscopic Profile

Predicting the spectral characteristics is essential for reaction monitoring and characterization.

-

¹H NMR: The isothiazole ring features two protons. We expect two signals in the aromatic region, likely as doublets or singlets depending on coupling. Based on data from the isomeric 1,3-thiazole-4-carbonitrile, which shows signals at δ 9.31 and 8.90 ppm (in DMSO-d₆), the protons on the isothiazole ring are expected to be significantly deshielded and appear far downfield.

-

¹³C NMR: Four distinct carbon signals are anticipated. The nitrile carbon (C≡N) typically appears around δ 110-120 ppm. The three carbons of the heterocyclic ring will resonate in the aromatic region (δ 120-170 ppm). Quaternary carbons, such as the one bearing the nitrile group, may exhibit weaker signals.

-

FTIR Spectroscopy: The most prominent and diagnostic peak will be the sharp, strong absorbance of the nitrile (C≡N) stretch. In related nitrile-containing heterocycles, this band typically appears in the range of 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 110, corresponding to the molecular weight.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the aromatic isothiazole ring and the electron-withdrawing nitrile group. This section details the most synthetically valuable transformations.

Transformations of the Nitrile Functional Group

The nitrile group is not merely a structural feature but a versatile chemical handle, providing access to several critical functional groups.[1]

The conversion of the nitrile to a carboxamide or a carboxylic acid is a fundamental transformation, often employed to introduce hydrogen-bonding capabilities or acidic centers into a drug candidate.[1] This reaction can be catalyzed by either acid or base, with the reaction conditions determining the final product; milder conditions typically yield the amide, while more forceful conditions lead to the carboxylic acid.

-

Causality: The reaction proceeds via protonation (acid catalysis) or nucleophilic attack by hydroxide (base catalysis) on the electrophilic nitrile carbon. This is followed by tautomerization and subsequent hydrolysis steps. The choice of strong acid or base with heating drives the reaction past the stable amide intermediate to the carboxylate.

Caption: Workflow for the hydrolysis of this compound.

Protocol 3.1.1: Base-Catalyzed Hydrolysis to 5-Amino-3-methyl-4-isothiazolecarboxylic acid (Adapted from a general procedure for isothiazole nitrile hydrolysis)[1]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-3-methylthis compound (1.39 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Acidification: Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield the desired carboxylic acid.

Reduction of the nitrile provides a primary amine, a key functional group for introducing basicity or for further derivatization via amide bond formation or reductive amination. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[1]

-

Causality: The reaction involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon, followed by a second hydride addition. The resulting di-anionic intermediate is then protonated during the aqueous workup to yield the primary amine. The use of a strong, non-protic reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF) is critical to prevent quenching of the reagent and to ensure complete reduction.

Protocol 3.1.2: Reduction of 5-Phenylthis compound [1]

-

Reaction Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous tetrahydrofuran (THF, 80 mL). Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 5-phenylthis compound (1.86 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise: water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water again (2.4 mL). Caution: This quenching is highly exothermic and generates hydrogen gas.

-

Isolation: Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the precipitate thoroughly with THF (2 x 20 mL).

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the aminomethyl derivative.

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with azides, providing a direct and powerful route to construct 5-substituted tetrazole rings.[1] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

-

Causality: This reaction is a classic example of a 1,3-dipolar cycloaddition. The azide ion (N₃⁻) acts as the 1,3-dipole, which reacts with the nitrile's carbon-nitrogen triple bond (the dipolarophile). The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF, which facilitates the dissolution of the azide salt and promotes the concerted cycloaddition mechanism.

Caption: [3+2] Cycloaddition to form a tetrazole ring.

Protocol 3.1.3: Synthesis of 5-(3-Methylisothiazol-4-yl)-1H-tetrazole [1]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-methylthis compound (1.24 g, 10 mmol) in N,N-dimethylformamide (DMF) (20 mL).

-

Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours. Monitor by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 100 mL of water.

-

Acidification: Acidify the aqueous solution with 2M HCl to a pH of 2-3 to protonate the tetrazole ring, causing it to precipitate.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: Recrystallize the crude solid from ethanol to obtain the pure tetrazole derivative.

Reactivity of the Isothiazole Core

While the nitrile group offers significant versatility, the isothiazole ring itself can be functionalized. This is most commonly achieved by starting with a halogenated this compound.

The presence of the strongly electron-withdrawing nitrile group, combined with the inherent electronics of the isothiazole ring, makes positions C3 and C5 susceptible to nucleophilic attack, especially when a good leaving group (like a halide) is present. The chlorine atom at the 5-position of 3,5-dichloro-4-isothiazolecarbonitrile is particularly labile and can be readily displaced by a variety of nucleophiles.[9]

-

Causality: The reaction proceeds via a Meisenheimer-like intermediate. The nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The stability of this intermediate is enhanced by the electron-withdrawing nitrile group. Subsequent ejection of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The greater reactivity at C5 compared to C3 is a result of the specific electronic distribution within the ring system.[9]

Protocol 3.2.1: Synthesis of 3-Chloro-5-methoxy-4-isothiazolecarbonitrile [9]

-

Reaction Setup: Dissolve 3,5-dichloro-4-isothiazolecarbonitrile (1.0 g, 5.6 mmol) in 25 mL of methanol in a 50 mL flask.

-

Reagent Addition: While stirring, add a solution of sodium methoxide prepared by dissolving sodium metal (0.14 g, 6.1 mmol) in 10 mL of methanol.

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue.

-

Isolation: Collect the resulting solid precipitate by filtration.

-

Purification: Recrystallize the product from an ethanol-water mixture to give pure 3-chloro-5-methoxy-4-isothiazolecarbonitrile.

A Critical Insight for Drug Development: Metabolic Bioactivation

For researchers in drug development, understanding a scaffold's metabolic fate is as important as its synthetic utility. The isothiazole ring, while valuable, carries a known metabolic liability. In vivo studies have shown that isothiazole-containing compounds can undergo cytochrome P450 (CYP)-mediated bioactivation.[5]

This process is proposed to involve oxidation of the ring's sulfur atom. This oxidation makes the C4 position electrophilic and susceptible to attack by endogenous nucleophiles, most notably glutathione (GSH). The resulting GSH adduct is then eliminated. This formation of a reactive intermediate that covalently binds to cellular components can lead to idiosyncratic toxicity, a major concern in drug safety.[5]

-

Field-Proven Insight: The discovery of this bioactivation pathway for a c-Met inhibitor candidate led to a strategic redesign of the molecule. Replacing the isothiazole ring with bioisosteric heterocycles, such as isoxazole or pyrazole, successfully reduced the bioactivation potential while retaining the desired pharmacological activity and pharmacokinetic properties.[5] This underscores the importance of early-stage metabolic screening for isothiazole-containing development candidates.

Caption: Proposed metabolic bioactivation pathway of the isothiazole ring.

Conclusion

This compound is a molecule of significant strategic value. Its physicochemical properties make it a reliable synthetic substrate, while its electronic configuration provides a rich landscape for chemical reactivity. The nitrile group serves as a gateway to amines, amides, carboxylic acids, and tetrazoles, enabling broad structural diversification. Furthermore, the isothiazole core itself can be functionalized, typically via nucleophilic substitution of halogenated precursors. For scientists in drug discovery, the compound offers immense potential but must be handled with a forward-looking perspective, particularly concerning the well-documented metabolic bioactivation pathway. By understanding and leveraging the principles of its reactivity while proactively assessing its metabolic fate, researchers can effectively harness this compound to build the next generation of innovative chemical entities.

References

- 1. This compound, 3,5-bis[(2-dimemhylamino)ethylthio]- | C12H20N4S3 | CID 546948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. thiazole-4-carbonitrile [webbook.nist.gov]

- 9. chemrevlett.com [chemrevlett.com]

isothiazole-4-carbonitrile spectroscopic data analysis (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of Isothiazole-4-carbonitrile

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, the isothiazole ring is a privileged scaffold, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound, as a key intermediate and structural motif, demands rigorous and unambiguous characterization. Spectroscopic analysis provides the foundational dataset for this characterization, moving a molecule from a theoretical structure to an experimentally verified entity.

This guide eschews a simple recitation of data. Instead, it offers a holistic analytical strategy, detailing not only the expected spectroscopic signatures of this compound but also the underlying chemical principles that govern these observations. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle and how, in concert, they deliver an irrefutable confirmation of molecular identity and purity.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a molecule like this compound is not reliant on a single technique. It requires the strategic integration of multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and their combined data provides a self-validating system for structural confirmation.

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For nitrogen heterocycles, NMR is particularly powerful for assigning positions on the ring.[3][4]

¹H NMR Spectroscopy: Proton Environments

The this compound molecule possesses two aromatic protons on the heterocyclic ring. Their chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom, the sulfur atom, and the nitrile group, resulting in signals in the downfield (high ppm) region typical of aromatic hydrogens.[5]

Expected ¹H NMR Data:

| Predicted Signal | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| H-5 | ~8.7 - 9.0 | Doublet (d) | ~4.5 - 5.0 | Proton adjacent to sulfur |

| H-3 | ~8.5 - 8.8 | Doublet (d) | ~4.5 - 5.0 | Proton adjacent to nitrogen |

Note: These are predicted values based on data for the parent isothiazole[6] and related thiazoles.[7] Actual values may vary based on solvent and experimental conditions.

Causality Explained:

-

Downfield Shifts: The protons are on an electron-deficient aromatic ring. The electronegative nitrogen atom and the π-withdrawing nitrile group deshield these protons, shifting their resonance to a higher frequency (higher ppm value) compared to protons on a benzene ring.

-

Multiplicity: The H-3 and H-5 protons are adjacent and will split each other's signals into doublets, a phenomenon known as spin-spin coupling. The magnitude of the coupling constant (J), typically around 4.7 Hz for isothiazole, confirms their spatial relationship.[6]

¹³C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the three carbons of the isothiazole ring and the one carbon of the nitrile group.

Expected ¹³C NMR Data:

| Chemical Shift (δ) [ppm] | Assignment | Rationale |

| ~155 - 160 | C-3 | Adjacent to electronegative nitrogen, significantly deshielded. |

| ~145 - 150 | C-5 | Adjacent to sulfur, deshielded but less so than C-3. |

| ~125 - 135 | C-4 | Quaternary carbon attached to the nitrile group. |

| ~114 - 117 | C≡N | Characteristic chemical shift for a nitrile carbon.[7][8] |

Expert Insights:

-

Signal Intensity: Quaternary carbons (like C-4 and the nitrile carbon) lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) during proton decoupling. Consequently, their signals are typically much weaker than those of protonated carbons (C-3 and C-5). Longer acquisition times may be necessary to observe them clearly.

-

Solvent Choice: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. The solvent must fully dissolve the sample without reacting with it. The residual solvent peak serves as a secondary chemical shift reference.[9]

Caption: Structure of this compound with atom numbering.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The most telling feature in the IR spectrum of this compound is the nitrile group (C≡N).

Expected IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2240 - 2220 | Strong, Sharp | C≡N stretch (aromatic nitrile)[11] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch[12] |

| 1620 - 1400 | Medium to Weak | Isothiazole ring C=C and C=N stretching vibrations[1] |

Causality Explained:

-

The Nitrile Stretch: The C≡N triple bond is strong and polar. Its stretching vibration causes a significant change in the molecule's dipole moment, leading to a very intense and sharp absorption band.[11] Conjugation with the isothiazole ring slightly lowers the frequency compared to saturated nitriles.[11][13] This peak is often diagnostic for the presence of a nitrile.

-

Aromatic C-H Stretch: The C-H bonds on the aromatic ring are stronger than those in alkanes, causing them to absorb at a frequency just above 3000 cm⁻¹.[12]

-

Fingerprint Region: The complex vibrations of the isothiazole ring skeleton occur between 1620-1400 cm⁻¹ and are unique to this specific molecule, contributing to the "fingerprint region" of the spectrum.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty setup.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[10]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features.

For this compound (C₄H₂N₂S), the exact monoisotopic mass is 110.00 g/mol .

Expected Mass Spectrometry Data (Electron Ionization - EI):

| Mass-to-Charge (m/z) | Proposed Fragment | Rationale for Loss |

| 110 | [C₄H₂N₂S]⁺• (M⁺•) | Molecular Ion |

| 83 | [C₃HNS]⁺• | Loss of HCN from the ring and nitrile group |

| 69 | [C₂HNS]⁺• | Cleavage of the isothiazole ring |

| 58 | [C₂H₂S]⁺• | Thiirene cation radical after N₂ loss |

Expert Insights:

-

Molecular Ion Peak (M⁺•): In EI-MS, the peak corresponding to the intact molecule radical cation (M⁺•) should be clearly visible. Its m/z value confirms the molecular weight.

-

Fragmentation Logic: The fragmentation of heterocyclic systems is driven by the formation of stable neutral molecules and fragment ions.[14] For this compound, the primary fragmentation pathways likely involve the cleavage of the weak N-S bond and the elimination of stable small molecules like hydrogen cyanide (HCN).[15][16]

Caption: A simplified predicted EI fragmentation pathway.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile, high-purity solvent like ethyl acetate or dichloromethane.[17]

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C) and ramp up at 10°C/min to a high temperature (e.g., 280°C) to ensure elution of the compound.[17]

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan a full mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragments.

-

Solvent Delay: Set a delay of 2-3 minutes to prevent the solvent peak from damaging the detector filament.[17]

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Identify the molecular ion and analyze the major fragment ions to propose a fragmentation pathway.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

No single spectrum tells the whole story. The power of this multi-technique approach lies in the convergence of evidence:

-

MS confirms the molecular formula is C₄H₂N₂S.

-

IR confirms the presence of a nitrile group (C≡N) and an aromatic ring.

-

¹³C NMR confirms the presence of four unique carbon environments, consistent with the proposed structure.

-

¹H NMR confirms the presence of two distinct protons on the heterocyclic ring with the expected coupling, confirming their connectivity.

When the data from these independent analyses align, they provide an unassailable, self-validating confirmation of the structure and identity of this compound. This rigorous characterization is the bedrock upon which all further research and development activities are built.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. is.muni.cz [is.muni.cz]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. isca.me [isca.me]

- 6. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. diva-portal.org [diva-portal.org]

- 10. benchchem.com [benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. scribd.com [scribd.com]

- 14. article.sapub.org [article.sapub.org]

- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Isothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole-4-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4] The solid-state properties of these active pharmaceutical ingredients (APIs), particularly their crystal structure and polymorphism, are critical determinants of their physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[5][6][7][8] An incomplete understanding of the solid-state chemistry of an API can lead to unforeseen challenges during drug development and manufacturing, such as batch-to-batch inconsistency and unpredictable in vivo performance.[6][7] This guide provides a comprehensive overview of the principles and methodologies for investigating the crystal structure and polymorphism of this compound, drawing upon established techniques in solid-state characterization and providing a framework for systematic polymorphic screening. While specific crystallographic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related structures and established pharmaceutical industry practices to provide a robust framework for its study.

Introduction: The Significance of Solid-State Properties in Drug Development

The ability of a single molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[5] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, which can profoundly impact the efficacy and safety of a drug product.[6][7][8] For instance, variations in solubility and dissolution rate between polymorphs can alter a drug's bioavailability, potentially leading to sub-optimal therapeutic effects or even toxicity.[6][7] Furthermore, the discovery of a more stable, less soluble polymorph late in development can have significant financial and regulatory repercussions.[8]

Therefore, a thorough investigation of the crystal structure and potential for polymorphism is a critical and indispensable part of modern drug development.[6][7][8] Early-stage polymorph screening allows for the identification and selection of the most stable and developable crystalline form of an API, mitigating risks and ensuring product quality and consistency.[6]

Crystal Structure Analysis: A Foundation for Understanding

The determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state.[9][10] This information is invaluable for understanding intermolecular interactions, which in turn govern the physical properties of the crystal.

Table 1: Illustrative Crystallographic Data for a Heterocyclic Nitrile (1,3-Thiazole-4-carbonitrile)

| Parameter | Value |

| Chemical Formula | C₄H₂N₂S |

| Molecular Weight | 110.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8213 (2) |

| b (Å) | 12.4334 (8) |

| c (Å) | 10.1197 (6) |

| β (°) | 94.755 (3) |

| Volume (ų) | 479.21 (5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.525 |

Note: This data is for 1,3-thiazole-4-carbonitrile and is presented for illustrative purposes.[13][14]

Polymorphism in this compound: A Proactive Approach

Given the structural features of this compound, including its potential for hydrogen bonding and π-stacking, the existence of multiple polymorphic forms is a distinct possibility. A systematic polymorph screen is therefore essential to identify and characterize these forms.

The Goal of Polymorphic Screening

The primary objective of a polymorph screen is to crystallize the target compound under a wide variety of conditions to induce the formation of as many different solid forms as possible.[5] This includes not only polymorphs but also solvates, hydrates, and the amorphous form.[5]

Experimental Workflow for Polymorphic Screening

A comprehensive polymorph screen typically involves a multi-faceted approach, exploring a broad crystallization space. High-throughput screening (HTS) techniques are often employed to efficiently evaluate a large number of conditions.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. criver.com [criver.com]

- 7. ardena.com [ardena.com]

- 8. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. journals.iucr.org [journals.iucr.org]

isothiazole-4-carbonitrile mechanism of formation and reaction pathways

An In-depth Technical Guide to the Formation and Reactivity of Isothiazole-4-carbonitrile

Introduction: The Isothiazole Core in Modern Chemistry

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique electronic properties conferred by the N-S bond, combined with the potential for diverse functionalization, have made isothiazole derivatives the subject of intense investigation. This guide focuses specifically on This compound , a key intermediate whose electron-withdrawing nitrile group significantly influences the reactivity of the heterocyclic core, opening up a wide array of synthetic transformations. As a senior application scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the principal mechanisms for its formation and its subsequent reaction pathways, grounded in established literature and practical insights.

Part 1: Core Synthesis and Mechanisms of Formation

The construction of the isothiazole ring, particularly with the challenging 4-carbonitrile substitution pattern, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution on the final molecule.

Ring Closure via Chlorination of Mercaptoethylene Derivatives

A classical and effective method for constructing highly functionalized isothiazoles involves the oxidative cyclization of activated methylene compounds. One prominent example is the synthesis of 3,5-dichloro-4-isothiazolecarbonitrile from di(sodiomercapto)methylenemalononitrile.[4]

Mechanism: The reaction initiates with the treatment of the disodium salt of 2,2-dithiolato-1,1-dicyanoethylene with an excess of chlorine in a non-polar solvent like carbon tetrachloride. The chlorine acts as both an oxidant and a source of chloride ions for substitution. The proposed mechanism involves the formation of sulfenyl chloride intermediates which then undergo intramolecular cyclization. The electron-withdrawing nitrile group facilitates the ring-closing step.

-

Step 1: Oxidation of the thiolate anions by chlorine to form sulfenyl chloride intermediates.

-

Step 2: Intramolecular nucleophilic attack of one sulfur atom onto the carbon bearing the other sulfenyl chloride group.

-

Step 3: Elimination of a chloride ion to form the aromatic isothiazole ring.

This method provides a robust entry into 3,5-dihalo-4-isothiazolecarbonitriles, which are versatile precursors for further functionalization.[4]

Cycloaddition of Thiazyl Chloride with Alkenes

A more direct route to the parent this compound involves the reaction of an alkene with thiazyl chloride reagents. Specifically, the reaction of 2-methylacrylonitrile with trithiazyl trichloride ((NSCl)₃) and sulfuryl chloride (SO₂Cl₂) in chloroform yields this compound directly.[1]

Mechanism: This reaction is believed to proceed through a complex cycloaddition-elimination pathway.

-

Step 1: Trithiazyl trichloride acts as a source of thiazyl chloride (NSCl).

-

Step 2: An initial cycloaddition reaction occurs between the thiazyl chloride and the double bond of 2-methylacrylonitrile.

-

Step 3: The resulting adduct undergoes a series of ring-opening and elimination steps, facilitated by sulfuryl chloride, leading to the loss of the methyl group and hydrogen chloride, ultimately forming the stable aromatic isothiazole ring.

Caption: Synthesis of this compound via Thiazyl Chloride.

Multi-Component Reaction Strategies

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) to build molecular complexity in a single step. A notable three-component strategy for isothiazole synthesis has been developed using enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters.[5][6][7] While not directly yielding the parent 4-carbonitrile, this approach highlights a convergent strategy where the core components of the ring are assembled in one pot.

Generalized Mechanism: These reactions typically involve the formation of new C-S, C-N, and N-S bonds. The enaminoester serves as the C-C-N backbone, while sulfur and the bromo-reagent provide the remaining S and C atoms, respectively, along with facilitating the necessary bond formations through a series of complex radical or ionic intermediates.[5][6]

Summary of Synthetic Approaches

| Method | Key Reactants | Key Features | Reference |

| Mercaptoethylene Cyclization | Di(sodiomercapto)methylenemalononitrile, Chlorine | Yields highly substituted (e.g., dichloro) derivatives. | [4] |

| Thiazyl Chloride Cycloaddition | 2-Methylacrylonitrile, (NSCl)₃, SO₂Cl₂ | Direct route to the parent this compound. | [1] |

| Three-Component Reaction | Enaminoester, Sulfur, Bromodifluoro-reagent | Convergent, one-pot synthesis of substituted isothiazoles. | [5][6][7] |

Part 2: Key Reaction Pathways and Chemical Reactivity

The chemistry of this compound is dictated by the interplay between the aromatic isothiazole ring and the strongly electron-withdrawing nitrile group. This creates distinct sites for nucleophilic and electrophilic attack.

Reactions at the Isothiazole Ring

The isothiazole ring is a relatively stable aromatic system. However, the presence of substituents can dramatically alter its reactivity.

Nucleophilic Aromatic Substitution (SₙAr): Halogen atoms, particularly at the C3 and C5 positions, are excellent leaving groups and are readily displaced by nucleophiles. In the case of 3,5-dichloro-4-isothiazolecarbonitrile, the chlorine at the 5-position is preferentially replaced under mild conditions by various nucleophiles.[4]

-

Amines: Reaction with primary or secondary amines yields 5-amino-3-chloro-4-isothiazolecarbonitriles.

-

Alkoxides/Phenolates: Treatment with sodium alkoxides or phenolates results in the corresponding 5-alkoxy or 5-aryloxy derivatives.

-

Sulfur Nucleophiles: Anionic sulfur reagents can displace the chloride to form 5-thioether or related compounds.

Caption: Nucleophilic substitution on the isothiazole ring.

Ring-Opening Reactions: Strong nucleophiles can attack the sulfur atom of the isothiazole ring, leading to cleavage of the weak N-S bond. This is particularly prevalent in isothiazolium salts but can also occur with neutral isothiazoles under forcing conditions or with specific reagents like Raney Nickel, which can cause desulfurization and ring opening.[1][4]

Reactions of the 4-Carbonitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions.

-

Partial Hydrolysis: Mild conditions can yield the corresponding 4-carboxamide .

-

Complete Hydrolysis: More vigorous conditions lead to the formation of isothiazole-4-carboxylic acid .[4] These derivatives are valuable for further modifications, such as esterification or amide coupling.[8]

Other Transformations: While less specifically documented for this compound in the provided context, standard nitrile chemistry is applicable:

-

Reduction: The nitrile can be reduced to a 4-(aminomethyl)isothiazole using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Caption: Key transformations of the nitrile functional group.

Part 3: Experimental Protocols

The following protocol is a representative example for the synthesis of the parent this compound, based on the method described in the literature.[1]

Synthesis of this compound from 2-Methylacrylonitrile

Materials and Equipment:

-

2-Methylacrylonitrile

-

Trithiazyl trichloride ((NSCl)₃)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a solution of 2-methylacrylonitrile in anhydrous chloroform, add trithiazyl trichloride and sulfuryl chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can be several hours (e.g., 16 hours).[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or another suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

-

The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Safety Note: This reaction involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its formation is accessible through several distinct pathways, most notably via the cycloaddition of thiazyl chlorides to activated alkenes or the cyclization of functionalized precursors. The reactivity of the molecule is a rich tapestry woven from the aromaticity of the isothiazole ring and the versatile chemistry of the nitrile group. Halogenated derivatives serve as powerful intermediates for nucleophilic substitution, while the nitrile function itself can be readily converted into amides, carboxylic acids, and amines. This dual reactivity makes this compound and its derivatives powerful building blocks for creating complex molecules with potential applications across the chemical sciences.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isothiazole-4-carbonitrile: A Comprehensive Technical Guide to Aromaticity, Electronic Properties, and Strategic Applications

Abstract: This technical guide provides a detailed examination of isothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers in chemistry and drug development. We delve into the fundamental principles governing its aromaticity, dissect its unique electronic properties as modulated by the potent electron-withdrawing carbonitrile group, and outline robust experimental and computational protocols for its characterization. By synthesizing theoretical concepts with practical methodologies, this document serves as an in-depth resource for professionals seeking to understand and leverage the chemical behavior of this important molecular scaffold.

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that have made it a privileged scaffold in medicinal chemistry and materials science.[2][3][4] Isothiazole derivatives are found in a wide array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and antifungal agents.[4][5][6]

The Isothiazole Ring: A Bioisostere of Strategic Importance

In drug design, the isothiazole nucleus is often employed as a bioisostere—a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. It can effectively mimic other functionalities, such as thiazole or even carbonyl groups, to enhance potency, selectivity, or pharmacokinetic properties.[7][8] Its stability and capacity for diverse functionalization make it a versatile building block for creating novel molecular entities.[2]

Spotlight on the 4-Carbonitrile Moiety: A Powerful Electronic Modulator

The introduction of a carbonitrile (-C≡N) group at the 4-position of the isothiazole ring dramatically influences its electronic landscape. The nitrile group is a potent electron-withdrawing moiety, acting through both negative inductive (-I) and negative mesomeric (-M) effects. This strong electronic pull significantly modulates the aromaticity, reactivity, and intermolecular interaction potential of the parent ring, creating a unique chemical entity with specific applications.[9][10]

Unraveling the Aromaticity of this compound

Aromaticity is a key determinant of a molecule's stability and reactivity. For this compound, this property arises from a combination of structural, magnetic, and electronic factors.

Theoretical Framework: Hückel's Rule in a Heterocyclic Context

The foundational principle of aromaticity is Hückel's rule, which defines an aromatic compound as one that is cyclic, planar, fully conjugated, and possesses [4n+2] π-electrons (where n is a non-negative integer).[11] The isothiazole ring fits this description: it is a planar, five-membered ring with 6 π-electrons (four from the two double bonds and two from the sulfur atom's lone pair), satisfying the [4(1)+2] requirement.

Structural Evidence: Bond Length Equalization

A hallmark of aromatic systems is the delocalization of π-electrons, which results in a partial equalization of bond lengths around the ring. In a non-aromatic system, one would expect distinct single and double bonds. Single-crystal X-ray diffraction studies on isothiazole derivatives consistently reveal a planar structure with intermediate bond lengths, providing direct physical evidence of electron delocalization and aromatic character.[9][12][13]

Magnetic Criteria: NMR Spectroscopy and Ring Currents

The delocalized π-electrons in an aromatic ring generate a characteristic "ring current" when placed in an external magnetic field.[11] This induced current creates a local magnetic field that deshields protons on the exterior of the ring, causing them to resonate at a higher chemical shift (downfield) in a ¹H NMR spectrum. The protons on the isothiazole ring (at positions 3 and 5) exhibit chemical shifts that are indicative of this aromatic deshielding effect.

Electronic Criteria: Computational Indices of Aromaticity

Modern computational chemistry provides powerful tools for quantifying aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the geometric center of the ring. A negative NICS value indicates shielding, which is a strong indicator of a diamagnetic ring current and, therefore, aromaticity.[14][15] For aromatic heterocycles like isothiazole, a negative NICS value is expected.[16]

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system, while a value of 0 indicates a non-aromatic one.[17][18] Calculations on isothiazole derivatives consistently yield high HOMA values, confirming their aromatic nature.

Deep Dive: Electronic Properties and Reactivity

The electronic character of this compound is dominated by the interplay between the inherently electron-deficient aromatic ring and the powerful electron-withdrawing nitrile substituent.

The Inductive and Mesomeric Effects of the Nitrile Group

The 4-carbonitrile group profoundly deactivates the isothiazole ring.

-

Inductive Effect (-I): The electronegative nitrogen atom of the nitrile group pulls electron density away from the ring through the sigma bond framework.

-

Mesomeric Effect (-M): The C≡N triple bond can participate in resonance, withdrawing π-electron density from the ring.

This dual-mode electron withdrawal makes the entire ring system significantly electron-poor, which dictates its reactivity. The molecule is deactivated towards electrophilic aromatic substitution, which would require harsh conditions.[19] Conversely, the ring is activated for nucleophilic attack or substitution, particularly at the chlorine-bearing positions in precursors like 3,5-dichloro-4-isothiazolecarbonitrile.[10]

Electrostatic Potential and Reactivity Hotspots

An electrostatic potential map of this compound would reveal a high positive potential (electron deficiency) across the carbon framework of the ring and a high negative potential (electron richness) localized on the nitrogen atoms of both the ring and the nitrile group.

-

Basicity: The lone pair on the ring's nitrogen atom is the primary site of basicity. However, this basicity is significantly attenuated by the electron-withdrawing effect of the nitrile group.

-

Acidity: The electron-poor nature of the ring enhances the acidity of the C-H protons at positions 3 and 5.

-

Reactivity:

-

Electrophilic Attack: Highly disfavored. If forced, it would likely occur at the 5-position, which is least deactivated.

-

Nucleophilic Attack: Favored, especially in derivatives where a leaving group is present at the 3 or 5 positions.[10]

-

Frontier Molecular Orbitals (HOMO-LUMO)

The electron-withdrawing nitrile group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Lowered HOMO: Indicates that the molecule is a poorer electron donor.

-

Lowered LUMO: Makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack.

The resulting large HOMO-LUMO gap is consistent with a stable aromatic molecule.

Experimental Characterization: A Self-Validating Protocol

A robust characterization of this compound relies on a combination of synthetic verification and spectroscopic analysis.

Synthesis and Purification

While multiple synthetic routes to substituted isothiazoles exist, a common strategy for producing the 4-carbonitrile core involves cyclization reactions.[2][20][21] One established method is the reaction of 2-methylacrylonitrile with trithiazyl trichloride and sulfuryl chloride.[1]

Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methylacrylonitrile and a suitable solvent (e.g., chloroform).

-

Reagent Addition: Slowly add a solution of trithiazyl trichloride ((NSCl)₃) and sulfuryl chloride (SO₂Cl₂) to the flask under an inert atmosphere.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction by carefully adding water or a saturated bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.

| Technique | Expected Observation | Interpretation |

| ¹H NMR | Two singlets in the aromatic region (δ 8.5-9.5 ppm). | Confirms the presence of the two protons on the electron-deficient aromatic ring.[22][23] |

| ¹³C NMR | Signals for aromatic carbons (δ 120-160 ppm); distinct nitrile carbon signal (δ ~115 ppm). | Confirms the carbon skeleton and the presence of the nitrile functional group.[24][25][26] |

| FTIR | Sharp, strong absorption band at ~2230 cm⁻¹. | Characteristic stretching frequency of the C≡N bond. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₄H₂N₂S. | Confirms the molecular formula and weight.[24] |

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of structure.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

-

Analysis: Analyze the refined structure to confirm atom connectivity, planarity of the isothiazole ring, and bond lengths, which serve as direct evidence for aromaticity.

Computational Modeling: In Silico Validation

Computational modeling provides deep insights into the electronic structure and properties that are complementary to experimental data.

Protocol: DFT and Aromaticity Calculations

-

Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the initial structure of this compound. Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Confirm that the optimization yields a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as the electrostatic potential, HOMO/LUMO energies, and molecular orbital surfaces.

-

NICS Calculation: Using the optimized geometry, perform a GIAO-NMR calculation. Place a ghost atom (Bq) at the geometric center of the isothiazole ring and calculate its isotropic shielding value. The negative of this value is the NICS(0) index.

-

HOMA Calculation: Calculate the HOMA index from the bond lengths of the optimized geometry using the established formula and parameters for C-C, C-N, and C-S bonds within a five-membered ring.

Caption: Workflow for the computational analysis of this compound.

Applications in Drug Discovery and Materials Science

The unique electronic profile and structural rigidity of the this compound scaffold make it a valuable component in several advanced applications.

-

Medicinal Chemistry: The isothiazole ring is a cornerstone of numerous pharmaceuticals.[3] The strong dipole moment and hydrogen bond accepting capability of the 4-carbonitrile group can be exploited to achieve specific interactions with biological targets, such as enzyme active sites or protein receptors. Derivatives have been investigated for their potential as HIV inhibitors, fungicides, and anti-inflammatory agents.[2][5][27]

-

Organic Electronics: The electron-deficient nature of the ring system makes it a candidate for use as a building block in n-type organic semiconductor materials, which are essential for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

This compound is a molecule defined by the robust aromaticity of its heterocyclic core and the profound electronic influence of its 4-carbonitrile substituent. This combination results in a stable, planar scaffold with a highly electron-deficient character, dictating a reactivity profile that is amenable to nucleophilic substitution but resistant to electrophilic attack. The methodologies outlined in this guide, spanning synthesis, spectroscopy, and computational analysis, provide a comprehensive framework for validating its structure and exploring its properties. For researchers and drug development professionals, a thorough understanding of these fundamentals is crucial for strategically employing this versatile scaffold in the design of next-generation pharmaceuticals and functional materials.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dialnet.unirioja.es [dialnet.unirioja.es]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ias.ac.in [ias.ac.in]

- 20. Isothiazole synthesis [organic-chemistry.org]

- 21. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 23. web.pdx.edu [web.pdx.edu]

- 24. This compound, 3,5-bis[(2-dimemhylamino)ethylthio]- | C12H20N4S3 | CID 546948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. epfl.ch [epfl.ch]

- 26. scs.illinois.edu [scs.illinois.edu]

- 27. researchgate.net [researchgate.net]

The Synthetic Alchemist's Guide to Isothiazole-4-carbonitrile Derivatives: A Technical Whitepaper

Abstract

The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The isothiazole-4-carbonitrile scaffold, in particular, serves as a versatile platform for the synthesis of a myriad of pharmacologically relevant molecules. The nitrile group acts as a key synthetic handle, enabling a diverse range of chemical transformations.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound derivatives and analogs. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical execution of these synthetic routes.

The this compound Core: A Privileged Scaffold in Drug Discovery

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a multitude of biologically active compounds.[2][4][5][6] The incorporation of a carbonitrile (cyano) group at the 4-position significantly enhances the synthetic versatility of this scaffold. The electron-withdrawing nature of the nitrile group influences the reactivity of the isothiazole ring, and the nitrile itself can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing access to a wide chemical space for structure-activity relationship (SAR) studies.[1]

Core Synthetic Strategies: Building the this compound Framework

The construction of the this compound core can be broadly categorized into two main approaches: ring-forming reactions from acyclic precursors and the functionalization of a pre-existing isothiazole ring. This guide will delve into the most robust and widely adopted methodologies within these categories.

De Novo Ring Synthesis: Constructing the Heterocycle

The de novo synthesis of the isothiazole ring offers a direct entry to a variety of substituted derivatives. Several powerful strategies have been developed, each with its own set of advantages and substrate scope.

A highly effective method for the synthesis of a key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, involves the reaction of di(sodiomercapto)methylenemalononitrile with excess chlorine.[7] This versatile building block allows for subsequent selective nucleophilic substitution at the 5-position, followed by substitution at the 3-position, to introduce a wide array of functional groups.

Conceptual Workflow: Dithiocarboxylate Cyclization

Caption: Chlorine-mediated cyclization of a dithiocarboxylate derivative.

Experimental Protocol: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile [7]

-

Starting Material: Di(sodiomercapto)methylenemalononitrile.

-

Reagent: Excess chlorine gas.

-

Solvent: Carbon tetrachloride.

-